(4E)-5-(4-chlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione
Description
The compound "(4E)-5-(4-chlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione" features a pyrrolidine-2,3-dione core substituted with a 4-chlorophenyl group at position 5, a hydroxy(5-methylfuran-2-yl)methylidene moiety at position 4, and a 2-methoxyethyl chain at position 1 (Figure 1).
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-hydroxy-1-(2-methoxyethyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO5/c1-11-3-8-14(26-11)17(22)15-16(12-4-6-13(20)7-5-12)21(9-10-25-2)19(24)18(15)23/h3-8,16,23H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFRMZVSIODQTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)CCOC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(4-chlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione typically involves multiple steps. The starting materials often include 4-chlorobenzaldehyde, 5-methylfuran-2-carbaldehyde, and 1-(2-methoxyethyl)pyrrolidine-2,3-dione. The reaction conditions usually require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and maximize yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(4-chlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(4E)-5-(4-chlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4E)-5-(4-chlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Features and Substituent Effects
The target compound shares structural motifs with several analogs, including:
- (4E)-1-(3-Chloro-4-fluorophenyl)-4-[(5-nitro-2-furyl)methylene]-3,5-pyrazolidinedione (PubChem CID: 423148-78-1): Features a pyrazolidinedione core with a nitro-furyl substituent and chloro-fluorophenyl group .
- (4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione : Contains a benzofuran moiety and thiadiazolyl substituent .
Table 1: Structural and Electronic Comparison
Computational and Experimental Insights
- Noncovalent Interactions: Analysis using Multiwfn reveals that the hydroxy-methylidene group in the target compound forms strong hydrogen bonds with biological targets, while the 4-chlorophenyl group contributes to hydrophobic interactions .
- Synthetic Routes: Similar pyrrolidine-2,3-diones are synthesized via condensation reactions under acidic conditions, as described for hexahydroquinoline derivatives in .
Biological Activity
The compound (4E)-5-(4-chlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione is a synthetic derivative that has attracted attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.
Chemical Structure and Properties
The compound's structure features a pyrrolidine ring with various functional groups that contribute to its pharmacological properties. The presence of the 4-chlorophenyl and 5-methylfuran moieties enhances its biological activity through various biochemical interactions.
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a series of synthesized compounds bearing similar structures demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Activity Level | IC50 (µM) |
|---|---|---|---|
| Compound A | Salmonella typhi | Moderate | 15.0 |
| Compound B | Bacillus subtilis | Strong | 8.5 |
| Compound C | Escherichia coli | Weak | 30.0 |
Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor. In particular, derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. The inhibition of urease is particularly noteworthy as it can have implications in treating conditions like urinary tract infections.
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|---|
| Compound A | Acetylcholinesterase | Strong | 5.0 |
| Compound B | Urease | Moderate | 10.0 |
The biological activity of the compound is largely attributed to its ability to interact with specific biological targets, including enzymes and bacterial cell membranes. Molecular docking studies suggest that the compound binds effectively to active sites on target proteins, influencing their function .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of pyrrolidine derivatives found that those containing the chlorophenyl group exhibited enhanced activity against multiple bacterial strains, suggesting a structure-activity relationship that favors this substitution .
- Enzyme Interaction Studies : Another study highlighted the interaction of similar compounds with bovine serum albumin (BSA), indicating potential for drug delivery applications due to strong binding affinities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
